molecular formula C15H16N2O3 B5397400 N-cyclopentyl-2-methyl-1,3-dioxo-5-isoindolinecarboxamide

N-cyclopentyl-2-methyl-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B5397400
M. Wt: 272.30 g/mol
InChI Key: FDKSORGFQNLZQS-UHFFFAOYSA-N
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Description

The compound N-cyclopentyl-2-methyl-1,3-dioxo-5-isoindolinecarboxamide is likely of interest due to its structural features, which include the isoindoline ring, a dioxo moiety, and specific substituents that could influence its chemical behavior and potential applications. The synthesis and study of such compounds contribute to organic chemistry, pharmacology, and materials science.

Synthesis Analysis

Synthesis of related compounds often involves cycloaddition reactions, palladium-catalyzed annulation, or reactions with specific reagents to introduce the desired functional groups. For example, the synthesis of isoindolinone derivatives can be achieved through palladium-catalyzed tandem oxidative annulation processes (Laha et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to N-cyclopentyl-2-methyl-1,3-dioxo-5-isoindolinecarboxamide often features intramolecular hydrogen bonding and specific stereochemistry that can influence their chemical reactivity and interactions. X-ray crystallography and NMR techniques are typically used to characterize these structures (Zhao & Hua-Kong, 2014).

Chemical Reactions and Properties

Compounds with the isoindoline moiety can undergo various chemical reactions, including cyclization, acylation, and interactions with different reagents to form novel structures. Their reactivity is influenced by the arrangement of functional groups and the presence of activating or directing groups (Manoharan & Jeganmohan, 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined by the compound's molecular architecture. These properties are crucial for the compound's application in different fields and its behavior in various environments.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards electrophiles or nucleophiles, and stability, are dictated by the compound's functional groups and overall structure. These properties are essential for understanding how the compound interacts in chemical reactions and its potential utility in synthesis or applications.

For further details on specific methodologies, molecular interactions, and the behavior of compounds related to "N-cyclopentyl-2-methyl-1,3-dioxo-5-isoindolinecarboxamide", the following references provide valuable insights: (Aghekyan et al., 2015), (Brahmchari et al., 2018), and (Yu et al., 2017).

properties

IUPAC Name

N-cyclopentyl-2-methyl-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-17-14(19)11-7-6-9(8-12(11)15(17)20)13(18)16-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKSORGFQNLZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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